4,4'-Azoxyanisole

Beschreibung

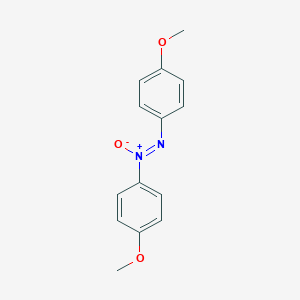

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methoxyphenyl)-(4-methoxyphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-18-13-7-3-11(4-8-13)15-16(17)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEZRSFWWCTVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Record name | P-AZOXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024554 | |

| Record name | 4,4'-Dimethoxyazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-azoxyanisole appears as yellow monoclinic needles (in alcohol) or bright yellow crystals. (NTP, 1992) | |

| Record name | P-AZOXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | P-AZOXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.1711 at 239 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | P-AZOXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1562-94-3, 21650-70-4, 51437-65-1 | |

| Record name | P-AZOXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Dimethoxyazoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethoxyazoxybenzene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021650704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethoxyazoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Azoxyanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazene, 1,2-bis(4-methoxyphenyl)-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dimethoxyazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-azoxyanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIMETHOXYAZOXYBENZENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARL9G43P7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DIMETHOXYAZOXYBENZENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XSB9A1I17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

244 to 250 °F (NTP, 1992) | |

| Record name | P-AZOXYANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19842 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Chemical Modifications

Established Synthesis Routes

The synthesis of 4,4'-Azoxyanisole, a symmetrical aromatic azoxy compound, is well-established in organic chemistry, with primary methods involving the reduction of nitroaromatic precursors or the oxidation of corresponding azo compounds.

One of the most direct and high-yielding methods is the selective reduction of 4-nitroanisole (B1192098). guidechem.comwikipedia.org Various reducing agents can be employed, but conditions must be carefully controlled to stop the reduction at the azoxy stage, preventing further reduction to the azo or amine stage. For example, the reduction of 4-nitroanisole can exclusively yield this compound in high yields. guidechem.com Another common pathway begins with the nitration of anisole (B1667542) to form p-nitroanisole, which is then subjected to reduction. smolecule.com

Alternatively, this compound can be prepared through the oxidation of its corresponding azo analogue, 4,4'-azodianisole. vulcanchem.com This transformation involves the introduction of an oxygen atom to one of the nitrogen atoms of the azo linkage (-N=N-) to form the azoxy group (-N=N(O)-). vulcanchem.com

A third approach involves the reaction of 4-methoxyaniline with nitrobenzene, followed by sequential reduction and oxidation steps to yield the final product. ontosight.ai

The following table summarizes the primary established synthesis routes for this compound.

| Starting Material(s) | Key Transformation | Brief Description | Reference |

|---|---|---|---|

| 4-Nitroanisole | Partial Reduction | Reduction of the nitro groups of two molecules which then couple to form the azoxy bridge. This method can provide high yields of the desired product. | guidechem.comwikipedia.org |

| 4,4'-Azodianisole | Oxidation | The azo bridge is oxidized using a suitable oxidizing agent to introduce an oxygen atom, forming the azoxy group. | vulcanchem.com |

| 4-Methoxyaniline and Nitrobenzene | Condensation/Reduction/Oxidation | A multi-step process involving the reaction between an aniline (B41778) and a nitroaromatic compound, followed by reduction and oxidation to form the azoxy linkage. | ontosight.ai |

Functionalization and Derivatization Strategies

The this compound molecule offers several sites for chemical modification, including the azoxy core, the aromatic rings, and the methoxy (B1213986) groups. These modifications are used to tune its properties or to use it as an intermediate for other complex molecules.

Reactions at the Azoxy Group:

Wallach Rearrangement: A classic reaction of azoxybenzenes is the Wallach rearrangement. Under strong acidic conditions, azoxybenzene (B3421426) and its derivatives can rearrange to form p-hydroxyazobenzenes. researchgate.net This reaction provides a pathway to functionalize the aromatic ring with a hydroxyl group, converting this compound into a hydroxy-substituted azo dye precursor.

Reductive Cleavage: The N-N(O) bond in this compound can be cleaved through reduction. This process typically yields the corresponding amines. For instance, the photocatalytic reductive cleavage of this compound in the presence of a suitable catalyst and a hydrogen donor like methanol (B129727) produces 4-methoxyaniline. researchgate.net The reaction of this compound with lithium in tetrahydrofuran (B95107) also reduces it, in this case to 4,4'-azobenzene. datapdf.com

Reactions on the Aromatic Rings and Side Chains:

Annulation Reactions: The azoxy group can direct C-H activation and subsequent cyclization reactions. For example, Rh(III)-catalyzed annulation of azoxy compounds with diazoesters can produce 2H-indazole derivatives. nih.gov This represents a [4+1] annulation where the azoxy group facilitates the cyclative capture, and the oxygen atom is ultimately lost. nih.gov

Isotopic Labeling: For mechanistic and structural studies, particularly in nuclear magnetic resonance (NMR) spectroscopy, specific parts of the this compound molecule can be isotopically labeled. Methods have been developed for the selective deuteriation of the methoxy groups or the aromatic rings. guidechem.com This derivatization is crucial for probing molecular dynamics in liquid crystal phases. guidechem.com

Synthesis of Analogues and Related Azoxy Compounds

The synthetic methodologies for this compound can be adapted to produce a wide range of structural analogues and related azoxy compounds.

Symmetrically Substituted Analogues:

The synthesis of symmetrical azoxy compounds is generally straightforward. For instance, the reduction of other 4-nitroalkoxybenzenes can yield analogues with different alkoxy chains. The reduction of 4-nitrophenetole (B1664618) produces 4,4'-azoxydiphenetole, an analogue with ethoxy groups instead of methoxy groups.

The position of the substituent on the starting nitroarene dramatically influences the reaction outcome. A study on the reduction of nitroanisole isomers showed that while 4-nitroanisole gives this compound exclusively, 2-nitroanisole (B33030) yields a mixture of 2,2'-azoxyanisole and 2,2'-azoanisole, and 3-nitroanisole (B147296) primarily gives 3,3'-azoanisole.

The following table details the products from the reduction of different nitroanisole isomers.

| Reactant | Major Product(s) | Product Type | Reference |

|---|---|---|---|

| 2-Nitroanisole | 2,2'-Azoxyanisole and 2,2'-Azoanisole | Mixture (Azoxy/Azo) | ontosight.ai |

| 3-Nitroanisole | 3,3'-Azoanisole | Azo | guidechem.com |

| 4-Nitroanisole | This compound | Azoxy | guidechem.com |

Unsymmetrically Substituted Analogues:

The synthesis of unsymmetrical azoxybenzenes is more challenging due to the potential for forming multiple products. However, specific methods have been developed to achieve this. One modern approach is the copper-catalyzed aerobic oxidative dehydrogenative coupling of anilines with nitrosoarenes. researchgate.netresearchgate.net This allows for the controlled formation of an unsymmetrical azoxy linkage between two different aromatic moieties. researchgate.net Such strategies are crucial for creating azoxy compounds with tailored electronic and physical properties.

Phase Behavior and Thermotropic Transitions

Nematic-Isotropic Phase Transition Studies

The transition from the nematic to the isotropic liquid phase in 4,4'-Azoxyanisole is a focal point of liquid crystal research. This first-order phase transition is characterized by the loss of long-range orientational order. ias.ac.in

Transition Temperature Determination (e.g., Clearing Point)

The nematic-isotropic transition temperature, commonly referred to as the clearing point, is a critical parameter for this compound. Studies have consistently reported this transition to occur within a narrow range. The clearing point for this compound is approximately 134-136°C (407-409 K). researchgate.netwikipedia.org Specifically, values of 134°C, 135.2°C, 135.3°C, and 136°C have been documented. researchgate.netwikipedia.orgtandfonline.comias.ac.in Differential scanning calorimetry (DSC) is a primary technique for determining this temperature. researchgate.net The transition is reversible, though some studies suggest underlying phenomena that can affect its use for temperature calibration in cooling modes. researchgate.net

Table 1: Nematic-Isotropic Transition Temperatures for this compound

| Reported Clearing Point (°C) | Reported Clearing Point (K) | Source |

|---|---|---|

| 134 | 407 | researchgate.net |

| 135.2 | 408.35 | tandfonline.com |

| 135.3 | 408.45 | ias.ac.in |

Enthalpy of Isotropization

The enthalpy change associated with the nematic-isotropic transition, or the enthalpy of isotropization, is relatively small, reflecting the subtle energetic changes involved in the loss of orientational order. Calorimetric studies have determined the enthalpy of this transition to be approximately 2.52 to 2.56 J/g. osti.gov Another study reports a value of about 2 J/g. researchgate.net This small heat effect makes it a useful substance for testing the sensitivity of DSC instruments. researchgate.net

Table 2: Enthalpy of Isotropization for this compound

| Enthalpy of Isotropization (J/g) | Source |

|---|---|

| ~2 | researchgate.net |

| 2.52 | osti.gov |

Volume Changes at Transition

A distinct volume change accompanies the nematic-isotropic phase transition. Theoretical models have been developed to predict this volume change, showing good agreement with observational data. ias.ac.intandfonline.com The fractional volume change at the transition has been studied, particularly in binary mixtures with other liquid crystals like 4,4'-di-n-hexyloxyazoxybenzene. tandfonline.com

Pre-transition Phenomena in the Nematic Phase

In the vicinity of the nematic-isotropic transition, this compound exhibits pre-transitional effects. These phenomena, observed in the nematic phase as the clearing point is approached, suggest the persistence of short-range order in the isotropic liquid phase. ias.ac.in Studies using techniques like solvent-solute interaction analysis and surface tension measurements have provided insights into this behavior. tandfonline.comdtic.mil For instance, the slope of the surface tension-temperature characteristic changes sign near the transition temperature. tandfonline.com An "excess heat-capacity" increase below the onset of isotropization has also been observed, further indicating a pre-transition phenomenon. osti.gov Ultrasonic studies have also been employed to investigate the critical behavior near this transition. journaldephysique.org

Solid-Nematic Phase Transition

Upon heating, solid this compound transitions into the nematic liquid crystal phase. This solid-nematic transition occurs at approximately 117-118°C. researchgate.netwikipedia.org Specifically, a transition temperature of around 117°C (390 K) with a large heat effect of about 120 J/g has been reported. researchgate.net Other sources place this transition at 117.6°C and within the range of 117-119°C. researchgate.netchemicalbook.com

Table 3: Solid-Nematic Transition Temperatures and Enthalpy for this compound

| Reported Transition Temperature (°C) | Enthalpy of Transition (J/g) | Source |

|---|---|---|

| ~117 | ~120 | researchgate.net |

| 117.6 | Not Specified | researchgate.net |

| 118 | Not Specified | wikipedia.org |

Polymorphism and Solid State Transitions

This compound is known to exhibit polymorphism in its solid state, meaning it can exist in multiple crystalline forms. tandfonline.com At least three solid modifications have been identified through a combination of differential scanning calorimetry, polarizing microscopy, far-infrared spectroscopy, and neutron diffraction. tandfonline.com Early work by Bernal and Crowfoot identified a stable and a metastable polymorph. psu.edu Further research has confirmed the existence of a stable form (Form III) that melts at 117°C, and at least three metastable polymorphs (I, II, and IV) with melting points of 103°C, 113°C, and slightly below 117°C, respectively. psu.edu

The formation of these solid modifications is highly dependent on the thermal history of the sample, including the cooling rate from the nematic phase. tandfonline.compsu.edu For example, a metastable form can be prepared by cooling the nematic phase and can subsequently transform into the stable form at lower temperatures. psu.edu One study detailed a C3 modification that can be supercooled to room temperature, where it slowly transforms to the stable C2 phase. tandfonline.com

Influence of Impurities and Purity on Phase Transitions

The phase transition temperatures of this compound (PAA), particularly the solid-nematic and nematic-isotropic transitions, are highly sensitive to the presence of impurities. The purity of the compound is a critical factor in determining the precise temperature and characteristics of these transitions. Impurities disrupt the long-range molecular order that defines the liquid crystalline state, leading to observable changes in its thermotropic behavior.

Generally, the presence of non-mesogenic (non-liquid crystalline) solutes dissolved in PAA leads to a depression of the nematic-isotropic transition temperature (TNI). This phenomenon is analogous to the freezing-point depression observed in conventional solutions and can be understood from a thermodynamic standpoint. The introduction of impurity molecules increases the entropy of the isotropic phase, thereby stabilizing it at lower temperatures and consequently lowering the temperature at which the transition from the more ordered nematic phase occurs. The magnitude of this depression is typically dependent on the concentration of the impurity. Furthermore, impurities can cause a broadening of the phase transition, creating a temperature range where the nematic and isotropic phases coexist. This contrasts with highly pure samples, which exhibit sharp, well-defined transition temperatures.

Research has shown that the molecular shape of the impurity plays a significant role; solutes with a more isotropic (less rod-like) shape tend to cause a more pronounced decrease in the nematic-isotropic transition temperature. sigmaaldrich.com For instance, studies involving the mixing of PAA with non-mesogenic compounds have confirmed that the addition of the solute results in a significant depression of the isotropic-nematic transition point. sigmaaldrich.com

Conversely, some studies have revealed a more complex behavior where the interaction between PAA and an impurity or interface can induce ordering. In experiments where PAA is confined within controlled-pore glasses, which act as a disordered environment, the nematic-isotropic transition temperature has been observed to either increase or decrease. chem960.com An increase in TNI is sometimes seen in pores with large diameters, an effect attributed to surface anchoring, where the pore walls align the adjacent PAA molecules and promote nematic ordering. chem960.com In contrast, smaller pores tend to disrupt the long-range orientational correlation of the liquid crystal, leading to a decrease in TNI. chem960.com

The effect of impurities is also systematically studied in binary mixtures where the second component is itself a liquid crystal. The phase diagram of this compound mixed with its homolog, p-azoxyphenetole (PAP), demonstrates the formation of a simple eutectic system. nih.govnih.gov In such systems, the solid-to-nematic and nematic-to-isotropic transition temperatures vary with the mole fraction of the components. The nematic-isotropic transition appears as a single line (liquidus line), while the solid-nematic transition shows a eutectic point, which is the lowest temperature at which a nematic phase can exist in the mixture.

Studies on binary systems of this compound (PAA) and p-azoxyphenetole (PAP) show that the nematic-isotropic transition temperature of the mixture varies predictably with composition. The behavior of this ideal comesophase solution can be modeled using thermodynamic principles like the Schröder-van Laar equation. The phase diagram is of a simple eutectic type. nih.gov

Below is an interactive table showing representative data for the nematic-isotropic transition temperature (TNI) for various compositions of a PAA and PAP binary mixture, as derived from published phase diagrams.

Note: The data in the table are representative values derived from phase diagrams for the this compound and p-azoxyphenetole binary system. Actual experimental values may vary slightly.

Molecular Ordering and Orientational Dynamics in Liquid Crystalline Phases

Orientational Order Parameter Determination

The degree of long-range orientational order in the nematic phase of 4,4'-Azoxyanisole (PAA) is quantified by the order parameter, S. This parameter describes how well the long molecular axes of the constituent molecules align with a common direction, known as the director. A value of S=1 signifies perfect parallel alignment, while S=0 indicates a completely isotropic (disordered) state. ias.ac.in

The orientational order parameter for PAA, along with p-azoxyphenetole and anisaldazine, has been analyzed using a power-law formula near the nematic-isotropic transition. This analysis yielded a critical exponent value of approximately β≈0.1, which aligns with the 1/8 prediction from the two-dimensional Ising model, suggesting that this model can describe the long-range order in the nematic phase of these liquid crystals. journalijar.com

Theoretical models, such as the Maier-Saupe theory, provide a framework for understanding the temperature dependence of the order parameter. tandfonline.com However, discrepancies between this theory and experimental observations for PAA have been noted, suggesting that factors beyond simple cylindrical molecular symmetry, such as dispersion and repulsion forces, play a significant role in determining the orientational order. ias.ac.intandfonline.com More advanced molecular field theories that account for the non-cylindrical shape of PAA molecules have shown better agreement with experimental data regarding the order parameter and entropy changes at the nematic-isotropic transition. tandfonline.com

Experimental techniques like nuclear magnetic resonance (NMR) spectroscopy are powerful tools for determining the order parameter. journaldephysique.org By analyzing the spectra of deuterated PAA, researchers can extract detailed information about molecular ordering. aip.org Additionally, optical methods, such as refractive index measurements, have been employed to evaluate the orientational order in PAA and its mixtures. researchgate.netias.ac.in

A study analyzing the orientational order parameter in the nematic phase of anisaldazine, p-azoxyanisole, and p-azoxyphenetole found that all three exhibit a weak first-order transition at the nematic-isotropic point. journalijar.com The temperature dependence of the order parameter for these compounds is presented in the table below.

| Liquid Crystal | Temperature Interval (K) | β | Amplitude (A) |

| Anisaldazine | 355-454 | 0.11 ± 0.01 | 0.45 ± 0.01 |

| p-Azoxyanisole | 390-408 | 0.10 ± 0.01 | 0.48 ± 0.01 |

| p-Azoxyphenetole | 412-440 | 0.09 ± 0.01 | 0.50 ± 0.01 |

Molecular Alignment in External Fields

The rod-like molecules of this compound in its nematic liquid crystal phase can be aligned by the application of external magnetic or electric fields. aip.org This alignment is a consequence of the anisotropy in the material's magnetic and dielectric properties.

Magnetic Field Effects on Molecular Orientation

Due to its diamagnetic anisotropy, the long molecular axes of PAA molecules tend to align parallel to an applied magnetic field to minimize the magnetic free energy. This alignment has been extensively studied and utilized in various experimental setups. For instance, magnetic fields have been used to create uniformly aligned samples for studying the physical properties of the nematic phase. ias.ac.inacs.org

The effect of a magnetic field on the flow properties of PAA has also been investigated. In shear flow experiments between parallel plates, a magnetic field applied along the flow direction can decrease the apparent viscosity, while a field perpendicular to the flow increases it. ias.ac.in For homeotropically aligned samples (molecules perpendicular to the plates), a magnetic field along the flow direction can induce a reorientation transition, known as a Freedericksz transition, above a certain threshold field strength. ias.ac.in Similar effects are observed in Couette flow (flow between rotating cylinders), where an azimuthal magnetic field can induce a Freedericksz-like transition in homeotropically aligned PAA. ias.ac.in The viscosity of nematic PAA can increase by a factor of two to three upon the application of a 4000 oersted magnetic field. nasa.gov

Electric Field Effects on Molecular Alignment

The response of this compound to an electric field is more complex than its response to a magnetic field and is frequency-dependent. aip.orgaip.org PAA possesses a negative dielectric anisotropy at low frequencies, meaning its dielectric constant is greater in the direction perpendicular to the long molecular axis. aip.org Consequently, in a static or low-frequency electric field, one would theoretically expect the molecules to align with their long axes perpendicular to the field. aip.orgaip.org

However, experimental observations, particularly at audio frequencies, often show that the long molecular axes of PAA align parallel to the electric field. aip.orgaip.org This phenomenon is attributed to the anisotropy of electrical conductivity. tandfonline.com The alignment parallel to the field is often associated with the presence of impurities, which can affect the conductivity. aip.orgresearchgate.net In very pure samples, the expected perpendicular alignment is more likely to be observed. aip.org

At higher frequencies, typically above a few hundred kilohertz, the influence of the dielectric anisotropy dominates, and the molecules align with their long axes perpendicular to the electric field as initially predicted. aip.orgtandfonline.com The degree of alignment achieved with an electric field is generally less complete than that achieved with a strong magnetic field. aip.orgaip.org The effectiveness of electric and magnetic fields in producing molecular alignment has been compared by applying them simultaneously at right angles to each other. aip.org

Solute-Solvent Interactions in Nematic Systems

The nematic phase of this compound can act as an anisotropic solvent, inducing a degree of orientational order in dissolved solute molecules. The nature and extent of this ordering depend on the interactions between the solute and the liquid crystal solvent molecules.

Orientational Order of Dissolved Species

The anisotropic environment of nematic PAA exerts a torque on solute molecules, causing them to adopt a preferential orientation with respect to the director. This phenomenon has been studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy for paramagnetic solutes and NMR for various other molecules.

For instance, the electron spin resonance spectrum of the perinaphthenyl radical dissolved in the isotropic and nematic phases of PAA has been used to determine its g tensor and hyperfine splitting tensors. The ordering of the radical was found to mirror the ordering of the PAA solvent molecules as a function of temperature. researchgate.net

In another study, a nitroxide adduct of tandfonline.comfullerene was dissolved in PAA. dtic.mil Despite the nearly spherical shape of the fullerene derivative, it exhibited a significant degree of orientational order in the nematic phase. researchgate.netdtic.mil This ordering was measured by the changes in EPR spectral parameters upon transitioning from the isotropic to the nematic phase. Theoretical models based on short-range solute-solvent interactions were able to predict this ordering, with the agreement improving when considering the bent structure of a pyrrolidine (B122466) ring on the fullerene. researchgate.netdtic.mil

The separation of isomers, such as m- and p-disubstituted benzenes, has been achieved using gas chromatography with nematic PAA as the stationary phase, highlighting the selective interactions that lead to differential partitioning and retention based on molecular shape.

The study of such solute-solvent systems provides insights into the nature of intermolecular forces in anisotropic liquids. Theories describing these interactions often consider factors like dispersion forces and the detailed shape of both the solute and solvent molecules. tandfonline.com

Influence of Solute Shape and Molecular Weight on Nematic-Isotropic Transition

The introduction of a non-mesomorphic (non-liquid crystalline) solute into a nematic liquid crystal, such as this compound (PAA), disrupts the long-range orientational order of the host. This disruption directly influences the thermodynamics of the nematic phase, most notably by altering the nematic-isotropic (N-I) phase transition. The extent of this influence is highly sensitive to the molecular characteristics of the solute, particularly its shape and molecular weight. dtic.milaip.org

When a solute is added to PAA, it lowers the nematic-isotropic transition temperature (TNI) and results in the formation of a two-phase region where the nematic and isotropic phases coexist over a range of temperatures. dtic.milaip.orgrri.res.in The magnitude of this temperature depression is a key indicator of the solute's disruptive effect on the nematic order.

Influence of Solute Shape

The shape of a solute molecule is a critical factor in how it interacts with the anisotropic environment of the nematic host. dtic.mil There is a significant difference in the behavior of quasi-spherical solutes compared to elongated or chain-like solutes.

Quasi-spherical Solutes: Molecules with a shape that is more isotropic (sphere-like) are more disruptive to the parallel alignment of the nematic host molecules. Their shape is incompatible with the long-range orientational order, causing a significant local disturbance. This leads to a sharper and more substantial decrease in the N-I transition temperature. dtic.milaip.org

Elongated/Chain-like Solutes: In contrast, solutes that are elongated or rod-like can partially align with the director of the nematic phase. This alignment minimizes the disturbance to the liquid crystal matrix. dtic.mil Consequently, these solutes are more compatible with the nematic phase and cause a smaller depression of the N-I transition temperature compared to more spherical solutes of similar size. aip.org Gas chromatography studies using PAA as the stationary phase have also demonstrated this principle, as the separation of different solute structures is based on their shape-dependent interactions with the nematic phase.

Influence of Solute Molecular Weight

For solutes of a similar shape, molecular weight or size also plays a crucial role. An increase in the molecular weight or volume of the solute generally leads to a greater disruption of the nematic ordering. dtic.mil This results in a more pronounced decrease in the nematic-isotropic transition temperature. dtic.milaip.org Studies on various solutes in nematic solvents have shown that for quasi-spherical solutes, the depression of the transition temperature roughly doubles as the solute size increases, whereas for chain-like solutes, the increase is more modest. aip.org

Quantitative Analysis of Transition Temperature Depression

The effect of a solute on the N-I transition can be quantified by examining the temperature-composition phase diagram of the binary mixture. The initial depression of the transition temperature is described by the slopes of the nematic (TN) and isotropic (TI) phase boundary lines at an infinitely dilute solute concentration (x₂→0). aip.orgresearcher.life These slopes, denoted as βN and βI, are defined as:

βN = -(dTN/dx₂)ₓ₂→₀ βI = -(dTI/dx₂)ₓ₂→₀

A larger β value indicates a greater depression of the transition temperature and, therefore, a greater destabilization of the nematic phase by the solute. aip.orgresearcher.life Research has provided these values for various solutes in PAA, allowing for a quantitative comparison of their effects. aip.org

The following table presents data from studies on the effect of different solutes on the nematic-isotropic transition of this compound (PAA).

Table 1. Experimentally determined values for the depression of the nematic-isotropic transition temperature (β) for various solutes in this compound (PAA). Data sourced from studies combining differential scanning calorimetry and gas-liquid chromatography. aip.org

| Solute | Solute Type | β Value (Unitless) |

|---|---|---|

| Tetraethylmethane | Quasi-spherical | 0.86 |

| n-Pentane | Chain-like (Alkane) | 0.54 |

| n-Hexane | Chain-like (Alkane) | 0.60 |

| n-Heptane | Chain-like (Alkane) | 0.66 |

| n-Octane | Chain-like (Alkane) | 0.72 |

| n-Nonane | Chain-like (Alkane) | 0.76 |

| n-Decane | Chain-like (Alkane) | 0.81 |

| n-Undecane | Chain-like (Alkane) | 0.85 |

The data clearly illustrates that as the molecular weight of the n-alkane solutes increases (from n-pentane to n-undecane), the β value also steadily increases, confirming that larger chain-like molecules have a greater disruptive effect on the nematic phase of PAA. aip.org Furthermore, the quasi-spherical solute, tetraethylmethane, exhibits a significantly high β value, comparable to that of n-undecane, despite its lower molecular weight, underscoring the profound impact of molecular shape. aip.org

Spectroscopic Investigations of 4,4 Azoxyanisole

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. In the context of 4,4'-Azoxyanisole, these techniques have been crucial in understanding the changes in molecular arrangement and intermolecular interactions across its crystalline, nematic, and isotropic phases.

Studies of the Raman and infrared spectra of PAA reveal distinct changes as it transitions between its solid, liquid crystal, and liquid states. The Raman spectrum of PAA has been observed in the crystal, nematic, and isotropic phases, particularly in the low-frequency region of 10–100 cm⁻¹. aip.orgacs.orgresearchgate.net

In the crystalline phase, particularly in an oriented single crystal at low temperatures such as -90°C, the Raman spectrum shows all 12 predicted lattice modes. aip.orgacs.orgresearchgate.net As the temperature approaches the crystal-nematic transition, a "soft mode" is observed in polycrystalline samples, indicating a precursor to the phase change. aip.orgacs.orgresearchgate.net

Upon entering the nematic phase, the sharp lattice modes of the crystal are replaced by "pseudolattice" modes. aip.orgacs.org These broader bands suggest that while long-range positional order is lost, short-range orientational order persists. aps.org The intensities of several Raman modes change abruptly at the phase transitions, though no significant frequency shifts are typically detected. aps.org This indicates that the local molecular environment is primarily affected by short-range ordering. aps.org When PAA transitions to the isotropic liquid phase, these pseudolattice modes disappear entirely, reflecting the loss of all long-range orientational order. aip.orgacs.org

The infrared spectra of the stable and metastable solid modifications of PAA are quite similar. tandfonline.com However, upon transitioning to the isotropic phase, the distinguishable bands in the spectrum become blurred, particularly in the 40-95 cm⁻¹ region, which corresponds to intermolecular lattice vibrations. tandfonline.com

| Phase | Observed Spectral Features | Interpretation |

|---|---|---|

| Crystalline | 12 predicted lattice modes are observed in single crystal at -90°C. aip.orgacs.orgresearchgate.net A soft mode appears as the crystal-nematic transition is approached. aip.orgacs.orgresearchgate.net | Confirms the highly ordered crystalline structure. The soft mode indicates impending phase transition. |

| Nematic | Pseudolattice modes are present. aip.orgacs.org Abrupt changes in Raman mode intensities occur at the phase transition. aps.org | Loss of long-range positional order but retention of short-range orientational order. |

| Isotropic | Pseudolattice modes disappear. aip.orgacs.org Bands in the far-infrared region become blurred. tandfonline.com | Complete loss of long-range orientational order. |

Far-infrared (FIR) spectroscopy, typically covering the 10-100 cm⁻¹ range, is particularly sensitive to the low-energy intermolecular vibrations (lattice modes) in molecular crystals. acs.org Studies on PAA have shown that the bands in the 40-95 cm⁻¹ region correspond to these intermolecular modes. tandfonline.com In the crystalline state, these modes are well-defined. As the material transitions to the nematic and then the isotropic phase, these bands broaden and lose definition, reflecting the increasing disorder and loss of the crystalline lattice structure. tandfonline.com Some researchers also consider bands around 100 cm⁻¹ to be related to intramolecular vibrations. tandfonline.com The absorption of far-infrared waves in the nematic phase can be influenced by disorder, where energy conservation is mediated by acoustic phonons and momentum conservation by spatial fluctuations of the director field, leading to a continuous absorption spectrum. researchgate.net

Vibrational Modes in Crystalline, Nematic, and Isotropic Phases

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons. In the context of liquid crystals like this compound (PAA), EPR spectroscopy, through the use of stable free radical spin probes, provides detailed insights into the molecular ordering and dynamics within the mesophases.

Spin Exchange and Dipole-Dipole Interactions in Nematic Phase

In the nematic phase of this compound, the interactions between spin probes are governed by two primary mechanisms: spin exchange and dipole-dipole interactions. Spin exchange is a short-range interaction that occurs during molecular collisions, leading to a broadening and merging of the hyperfine lines in the EPR spectrum. This phenomenon is dependent on the concentration of the spin probe and the temperature of the system.

At lower temperatures within the nematic phase, magnetic dipole-dipole interactions between the partially oriented spin probe molecules can become significant. researchgate.net Unlike spin exchange, which is isotropic, dipole-dipole interactions are anisotropic and depend on the relative orientation and distance between the paramagnetic centers. In the ordered environment of the nematic phase, the incomplete averaging of these dipolar interactions provides valuable information about the structure of the medium.

Studies on the nematic mesophase of p-azoxyanisole suggest a model where the phase is not entirely uniform but consists of ordered 'clusters' surrounded by a more isotropic liquid environment. tandfonline.com Spin probes, such as the tetracyanoethylene (B109619) anion (TCNE-), can partition between these two regions. The observation of a single, sharp-lined EPR spectrum indicates a rapid exchange of the spin probes between the clusters and the isotropic liquid. tandfonline.com The observed hyperfine splitting is a weighted average of the splittings in the aligned (cluster) and isotropic environments, providing a measure of the partitioning of the solute and the degree of local order. tandfonline.com

Ordering of Spin Probes in this compound

The primary application of EPR in liquid crystal research is to determine the degree of orientational order. This is achieved by dissolving a small quantity of a stable nitroxide spin probe into the liquid crystal host, in this case, this compound. The anisotropic interactions between the spin probe and the liquid crystal matrix cause the probe to align preferentially with the liquid crystal director.

The degree of this alignment is quantified by the orientational order parameter tensor, S. EPR studies on PAA using various nitroxide spin probes have successfully determined the components of this tensor. tandfonline.comtandfonline.com For instance, research using two different nitroxide probes, one with a rigid structure and one more flexible, dissolved in p-azoxyanisole allowed for the determination of all three diagonal components of the order parameter tensor from the measured hyperfine splittings and g-values. tandfonline.comtandfonline.com A significant finding from these studies is that the order tensor, S, does not possess the cylindrical symmetry that is often assumed in simpler models. tandfonline.comtandfonline.com This indicates a more complex orientational distribution of the probe molecules within the nematic host.

Further studies have explored the ordering of more complex molecules, such as a stmjournals.infullerene adduct containing a nitroxide group, in the nematic phase of PAA. researchgate.net Despite the nearly spherical shape of the fullerene molecule, a considerable degree of orientation was observed, which could be precisely evaluated from the EPR spectral parameters. researchgate.net The ordering of the perinaphthenyl radical has also been studied in p-azoxyanisole, revealing that the ordering of the radical corresponds to the ordering of the solvent molecules themselves. researchgate.net These experiments demonstrate that the nematic phase of this compound can effectively induce orientational order in a wide variety of guest molecules.

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy is a key analytical method for investigating the electronic structure of molecules, as it probes the transitions between electronic energy levels. For liquid crystalline materials like this compound, this technique provides crucial information about its absorption properties, which are linked to its structure, stability, and potential applications.

Absorption Spectra Analysis

The electronic absorption spectrum of this compound is characterized by strong absorption bands in the UV and visible regions, which arise from electronic transitions within the molecule's chromophoric system. vulcanchem.com The core of this system is the azoxy group (-N(O)=N-) connected to two anisole (B1667542) rings. The extended π-electron delocalization across the entire molecule is responsible for its absorption characteristics. researchgate.net

Semiempirical quantum mechanical calculations, such as CNDO/S and INDO/S with configuration interaction (CI), have been employed to simulate and analyze the electronic absorption spectrum of para-azoxyanisole (PAA). vulcanchem.com These computational studies help in assigning the observed absorption bands to specific electronic transitions, primarily π → π* and n → π* transitions associated with the aromatic rings and the azoxy bridge. The calculations predict several absorption maxima, with the main absorption band (λmax) located in the near-UV or visible region. The results from both CNDO/S and INDO/S methods show good agreement in predicting the absorption wavelengths and their corresponding oscillator strengths (f), which is a measure of the transition probability. vulcanchem.com

| Method | Calculated Absorption Wavelengths (λ) | λmax (nm) | Oscillator Strength (f) at λmax | Reference |

|---|---|---|---|---|

| CNDO/S + CI | Not specified | Not specified, but f=0.71 | 0.71 | vulcanchem.com |

| INDO/S + CI | 223.11 nm, 292.32 nm, 400.33 nm | 400.33 | 0.74 | vulcanchem.com |

Table 1: This table presents theoretically calculated UV-Visible absorption data for para-azoxyanisole using semiempirical methods. The data highlights the principal absorption maxima and the strength of these electronic transitions. vulcanchem.com

UV Stability and Photoreactivity

The stability of liquid crystal materials under ultraviolet (UV) irradiation is a critical factor for their application in devices like displays, where exposure to UV light can occur. vulcanchem.com Even small amounts of UV radiation can potentially induce photochemical reactions, leading to the formation of radicals and subsequent degradation of the material, which alters its electro-optic properties. vulcanchem.com The azoxy group in this compound is a known photoactive moiety.

Studies have shown that this compound is photoreactive. Upon irradiation with UV light (e.g., at 365 nm), it can undergo chemical transformations. A notable reaction is its photocatalytic reductive cleavage in the presence of a catalyst like nitrogen-doped titanium dioxide (N-TiO2). This reaction yields 4-methoxyaniline as the primary product. The efficiency of this photoreduction is highly dependent on the solvent used, with primary alcohols generally promoting higher yields.

| Solvent | Yield of 4-methoxyaniline (%) | Reference |

|---|---|---|

| Methanol (B129727) | 95.7 | |

| Ethanol (B145695) | 85.2 | |

| Propanol | 70.5 | |

| Butanol | 65.8 | |

| Isopropanol | 50.6 | |

| tert-Butanol | 10.3 | |

| Acetonitrile | 5.8 | |

| Water | 3.5 |

Table 2: This table summarizes the yield of 4-methoxyaniline from the photocatalytic reduction of this compound after 5 hours of irradiation at 365 nm in the presence of N-TiO2 catalyst and various solvents as sacrificial donors. This data clearly illustrates the photoreactive nature of this compound under UV light.

Theoretical and Computational Studies

Molecular Theory of Liquid Crystals

Various theoretical frameworks have been applied to describe the nematic liquid crystal phase of PAA.

The statistical theory of orientational order in nematic liquid crystals, notably the Maier-Saupe theory, provides a molecular-level understanding of the nematic state. This theory posits that the orientational potential energy of a molecule arises from anisotropic dispersion forces and repulsion interactions between neighboring molecules. tandfonline.comiucr.org For p-azoxyanisole, the potential energy of a molecule is expressed as a function of its orientation with respect to the local director, which is the average direction of molecular alignment. tandfonline.comresearchgate.net

Key aspects of this theory's application to PAA include:

Potential Function: The theory uses a simplified potential function where the orientational potential energy is proportional to the square of the order parameter (S) and inversely related to the square of the molar volume (V²). acs.org

Order Parameter (S): The degree of long-range orientational order, S, is a central concept. It ranges from 1 for a perfectly ordered solid to 0 for a completely disordered isotropic liquid. ias.ac.in In the nematic phase, S has an intermediate value that decreases with increasing temperature until it drops abruptly to zero at the nematic-isotropic transition point. ias.ac.in

Thermodynamic Properties: By developing a statistical theory of this long-range order, the thermodynamic properties of the nematic system can be evaluated relative to the disordered isotropic state. tandfonline.comiucr.org For PAA, the theory has been used to determine constants of the potential function that lead to theoretical curves for the degree of orientational order and the volume change at the transition point that are in good agreement with experimental observations. tandfonline.comias.ac.in

Short-Range Order: Theoretical predictions for the latent heat of the nematic-isotropic transition were found to be significantly higher than experimental values. tandfonline.comias.ac.in This discrepancy suggests that a degree of short-range orientational order persists in the isotropic liquid phase. tandfonline.comiucr.org By incorporating a correction factor for this short-range order, the calculated values for latent heat, specific heat, and compressibility show much better agreement with experimental data. tandfonline.comiucr.org

Analysis of the temperature variation of the orientational order in PAA indicates that dispersion and repulsion forces are predominant in determining the alignment, while permanent dipole interactions are relatively unimportant. iucr.orgresearchgate.netias.ac.in

The continuum theory treats the nematic liquid crystal as a continuous medium rather than a collection of individual molecules. dtic.milroyalsocietypublishing.org In this model, the local molecular orientation is described by a vector field known as the director. aip.org The theory focuses on the energy associated with distortions of this director field, which are categorized into three fundamental types: splay, twist, and bend. royalsocietypublishing.org

The application of the continuum theory to PAA involves:

Calculating Apparent Viscosity: The theory, specifically the Ericksen-Leslie formulation, has been used to calculate the apparent viscosity of nematic PAA in Poiseuille flow at 122°C. aip.org This involves numerically solving the differential equations derived from the theory. aip.org

Material Properties: The calculations require knowledge of several independent material properties, including the Frank stiffness constants (K₁, K₂, K₃) associated with splay, twist, and bend deformations, respectively. royalsocietypublishing.orgaip.org These constants for PAA have been determined from various experimental measurements. aip.org

Predicting Order Parameters: The continuum theory can be used to predict values for the conventional order parameter S₂ (

) and higher-order parameters like S₄ (

) based on the Frank stiffness constants.[

royalsocietypublishing.orgThis approach successfully describes the dynamical properties of PAA by linking macroscopic fluid dynamics to the microscopic anisotropic structure. aip.org

The significant structure theory of liquids has been extended to describe the mesophase system of p-azoxyanisole. kaist.ac.krpnas.org This theory models a liquid as having a quasi-lattice structure with vacancies, treating the liquid as a mixture of "solid-like" and "gas-like" molecules. kaist.ac.krpnas.org

For PAA, the partition function for the nematic phase is constructed as a product of two terms: one representing the background thermodynamic properties and the other explaining the characteristics of the phase transition. kaist.ac.kr

The background term (f_bgd) is derived from the significant structure theory and accounts for the bulk thermodynamic properties. kaist.ac.kr It assumes that solid-like molecules behave as five-degree Einstein oscillators with one-dimensional rotation, while gas-like molecules rotate three-dimensionally, both influenced by a field interaction effect. kaist.ac.kr

The configurational term (f_conf) uses the Bragg-Williams approximation with a single long-range order parameter to describe the phase transition. kaist.ac.kr

Using this framework, various thermodynamic properties of PAA have been calculated for both the nematic and isotropic phases. kaist.ac.krpnas.org The results for molar volume, vapor pressure, heat capacity, thermal expansion coefficient, compressibility, and surface tension are then compared with experimental data. kaist.ac.krpnas.org This theory is notable for explicitly including both volume and temperature dependence in a single expression for the Helmholtz free energy over the entire range from the melting point to the boiling point. pnas.org

| Property | Calculated Value | Phase | Reference |

|---|---|---|---|

| Molar Volume (at melting point) | 197 ml | Nematic | pnas.org |

| Thermal Expansion Coefficient (α) | Data available in source | Nematic & Isotropic | pnas.org |

| Compressibility (β) | Data available in source | Nematic & Isotropic | pnas.org |

| Heat Capacity (Cp) | Data available in source | Nematic & Isotropic | pnas.org |

Continuum Theory Applications

Intermolecular Interaction Energy Calculations

The stability and structure of the nematic phase of PAA are governed by intermolecular forces. Theoretical calculations of these interaction energies are crucial for developing a molecular model of its liquid crystallinity. tandfonline.com

To understand the molecular ordering in PAA, intermolecular interaction energies between a pair of molecules are calculated. tandfonline.comtandfonline.com A modified Rayleigh-Schrödinger perturbation theory with a multicentered-multipole expansion method is a common approach. tandfonline.com This method considers the interaction energy as a sum of electrostatic, polarization, dispersion, and repulsion components.

The calculations are performed for various configurations to find the most stable arrangement:

Stacking Interactions: These calculations examine the interaction between two PAA molecules placed one above the other, varying the intermolecular distance and rotational orientation. tandfonline.comtandfonline.com

In-Plane Interactions: These involve calculating the energy for two molecules lying side-by-side in the same plane, again at various distances and orientations. tandfonline.comtandfonline.com

Terminal Interactions: The interactions involving the ends of the molecules are also considered to understand the complete picture of molecular packing. tandfonline.comtandfonline.com

By evaluating the configurational energy for all possible geometrical arrangements, researchers can determine the most probable molecular packing in the nematic phase. tandfonline.com These studies help explain the nematogenic behavior of PAA by identifying the specific interactions that stabilize the parallel alignment of the molecules. tandfonline.comtandfonline.com For instance, calculations have been performed at an intermediate distance of 6Å for stacking and 8Å for in-plane interactions to analyze the molecular alignment. tandfonline.com

Quantum Mechanical Calculations (e.g., CNDO/2, CNDO/S, INDO/S, DFT)

Quantum mechanical methods provide a more detailed and fundamental understanding of the electronic structure and properties of 4,4'-Azoxyanisole.

Semi-empirical Methods (CNDO/2): The Complete Neglect of Differential Overlap (CNDO/2) method has been widely used to study PAA. tandfonline.comtandfonline.combme.hu This semi-empirical method is employed to compute net atomic charges and dipole moments at various atomic centers. tandfonline.combme.hu This information is then used as input for calculating the electrostatic component of the intermolecular interaction energy in the perturbation methods described above. tandfonline.comtandfonline.com CNDO/2 has also been used to study the rotational barriers of the methoxy (B1213986) groups in the PAA molecule, yielding results that agree well with experimental data. bme.hu

Density Functional Theory (DFT): More recently, Density Functional Theory (DFT) has been applied to investigate PAA, offering higher accuracy. scipublications.comrsc.org Various functionals, such as B3LYP, M06-2X, and M06L, combined with different basis sets (e.g., 6-31G, 6-311G ), have been used. rsc.orgresearchgate.net

These DFT studies on PAA have provided insights into:

Molecular Geometry: Geometry optimization of the PAA molecule has been performed to find its most stable three-dimensional structure. scipublications.com

Electronic Properties: Key quantum mechanical parameters like total energy, ionization potential, electron affinity, HOMO (Highest Occupied Molecular Orbital) energy, LUMO (Lowest Unoccupied Molecular Orbital) energy, electronegativity, and global hardness have been calculated. scipublications.comrsc.org A comparative study showed that different functionals yield a range of values for these properties. rsc.orgresearchgate.net

Nonlinear Optical (NLO) Properties: The molecular hyperpolarizability and static polarizability of PAA have been calculated. researchgate.net The results indicate that PAA possesses high NLO properties, significantly greater than those of the reference compound urea, suggesting potential applications in telecommunications and optical devices. rsc.orgresearchgate.net

Electro-Optic Properties: The order parameter and birefringence of PAA have been calculated as a function of an applied electric field. rsc.org The findings show that both properties increase with a gradually increasing electric field, indicating its suitability for electro-optic and tunable metamaterial devices. rsc.orgresearchgate.net

| Property | Calculated Value (eV) | Method | Reference |

|---|---|---|---|

| Ionization Potential | 4.978 | DFT/DGauss (B88-PW91/DZVP) | scipublications.com |

| Electron Affinity | 2.718 | DFT/DGauss (B88-PW91/DZVP) | scipublications.comresearchgate.net |

| HOMO Energy | -4.978 | DFT/DGauss (B88-PW91/DZVP) | scipublications.com |

| LUMO Energy | -2.718 | DFT/DGauss (B88-PW91/DZVP) | scipublications.comresearchgate.net |

| Electronegativity | -3.856 | DFT/DGauss (B88-PW91/DZVP) | scipublications.com |

Electronic Structure and Charge Distribution

The electronic structure of this compound is characterized by its azoxy core and two para-substituted methoxybenzene rings. vulcanchem.com The molecule's geometry and electronic properties have been the subject of various computational methods.

Semiempirical calculations, such as CNDO/2, AM1, PM3, and DFT-based methods, have been employed to determine the net atomic charge and charge distribution across the molecule. stmjournals.intandfonline.comscholarsresearchlibrary.com These studies aim to identify the electrophilic and nucleophilic sites, which are crucial for understanding the molecule's reactivity.

One study using AM1 calculations identified seventeen positive charge atoms, including two carbon atoms and one nitrogen atom, with the remaining positive charges on the hydrogen atoms. scholarsresearchlibrary.com The nitrogen atom (N2) of the azoxy group was found to be the most positively charged site, making it a primary site for nucleophilic attack. scholarsresearchlibrary.com Conversely, the oxygen atom of the azoxy group was identified as the most negatively charged site, indicating it as a likely site for electrophilic attack. scholarsresearchlibrary.com

DFT calculations have also been used, providing a more detailed picture of the charge distribution. These calculations showed nineteen positive charge atoms, including four carbon atoms and one nitrogen atom, in addition to the hydrogen atoms. scholarsresearchlibrary.com

The distribution of charges is not uniform, leading to a significant molecular dipole moment and influencing the intermolecular interactions that give rise to the liquid crystal phase. scispace.comlongwood.edu The planarity and polarity of the molecular core are considered important factors for its mesogenic properties. acs.org

Table 1: Calculated Charge Distribution on Key Atoms of this compound using AM1 Method

| Atom | Charge (Q) |

| N2 (azoxy nitrogen) | +0.392 |

| C12 (carbon) | +0.111 |

| C6 (carbon) | +0.084 |

| O24 (azoxy oxygen) | -0.447 |

| C10 (carbon) | -0.043 |

Source: Comparative Study of Azoxy-Based Liquid Crystals scholarsresearchlibrary.com

HOMO-LUMO Energy Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is the lowest energy electronic excitation possible and determines the wavelengths of light the molecule can absorb. ossila.comlibretexts.org

For this compound, the HOMO and LUMO energies have been calculated using various computational methods. According to one DFT-based study, the HOMO energy for PAA is -4.994 eV. scipublications.com The HOMO acts as an electron donor, and its energy level is critical for determining the molecule's oxidation potential. ossila.com

The LUMO, on the other hand, acts as an electron acceptor, and its energy level is important for determining the molecule's reduction potential. ossila.com The energy of the LUMO for PAA has also been calculated, and the HOMO-LUMO gap provides insight into the molecule's electronic stability and reactivity. scipublications.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is a key factor in the formation of charge-transfer complexes. scipublications.com

Semiempirical methods like CNDO/S and INDO/S have also been used to calculate the HOMO and LUMO energies and to analyze the UV-visible absorption spectra of PAA. stmjournals.in These calculations have shown that PAA exhibits π→π* transitions in the UV range. stmjournals.in

Table 2: Calculated Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -4.994 |

Source: DFT-Based Study of Physical, Chemical and Electronic Behavior of Liquid Crystals scipublications.com

Dipole Moment Calculations

The dipole moment of a molecule is a measure of the separation of positive and negative charges and is a critical factor in determining intermolecular interactions. For liquid crystals like this compound, the dipole moment plays a significant role in the alignment of molecules in the mesophase.

Theoretical calculations have been performed to determine the dipole moment of PAA. The CNDO/2 method has been used to evaluate atomic dipole components at each atomic center. tandfonline.com Other calculations have also been reported, with one source stating a dipole moment of 2.40 D for p,p'-azoxyanisole. stenutz.eu Another study calculated a dipole moment of 4.30 D. scispace.comlongwood.edu The differences in these values can be attributed to the different computational methods and basis sets used.

Table 3: Calculated Dipole Moments for this compound

| Calculated Dipole Moment (D) | Source |

| 2.40 | Stenutz stenutz.eu |

| 4.30 | The Crystal Structure of Ethyl p-Azoxybenzoate scispace.comlongwood.edu |

Advanced Characterization Techniques

X-ray Diffraction Analysis

X-ray diffraction is a fundamental technique for determining the molecular arrangement in the various phases of 4,4'-Azoxyanisole. It provides information on the degree of order, molecular spacing, and the influence of external fields on the molecular orientation.

Studies on this compound have utilized the angular distribution of X-ray relative diffraction intensities to probe its structure in the liquid crystalline state. aps.org In its nematic liquid crystalline phase (from approximately 117°C to 134°C), the X-ray diffraction intensity at the principal maximum is about 10% greater than in its isotropic liquid phase (above 134°C). aps.org This increased intensity is attributed to the presence of large molecular "regiments" in the liquid crystalline state, which are formed from the grouping of smaller "cybotactic" liquid groups that exist in the isotropic liquid. aps.org

Further experiments have shown that the X-ray diffraction intensity distribution curve for the liquid crystal phase at 125°C is similar to, but not identical to, that of the transparent liquid at 150°C. aip.org The curve for the liquid crystal phase exhibits a greater intensity at its peak, is narrower, and has a steeper slope on the zero-angle side. aip.org This distinction underscores that the large molecular groups in the liquid crystal phase, estimated to contain about 10^6 molecules, possess a different structure from the smaller, less stable cybotactic groups in the isotropic liquid, which may contain only 25 to 50 molecules. aip.org

The effect of a magnetic field on the orientation of molecular groups in this compound has been effectively studied using X-ray diffraction. aps.org When a magnetic field is applied perpendicular to the X-ray beam, it influences the alignment of the liquid crystalline groups. aps.org The orientation behavior is consistent with a theory of anisotropic polarization rather than the presence of a permanent magnetic moment. aps.org This finding aligns with the observation that the diamagnetic susceptibility decreases in the liquid crystalline state. aps.org The magnetic orientation effect is significantly diminished by the mechanical rotation of the sample container or by using an alternating magnetic field. aps.org

In related polymeric systems containing azoxybenzene (B3421426) mesogens, orientation can be induced by subjecting the nematic melts to high-intensity magnetic fields (10–16 T). d-nb.info X-ray data from the resulting oriented nematic glass supports an extended-chain model for the polymer in its nematic phase. d-nb.info

The transition temperatures of this compound are intrinsically linked to its crystal structure. The compound is known to exhibit polymorphism, with different solid-crystal forms having distinct thermodynamic properties. researchgate.net The thermal history of a sample is crucial as it dictates which polymorphic form is present and, consequently, its melting behavior. researchgate.net The stable crystalline form of p-azoxyanisole belongs to the P21/a space group, with four molecules per unit cell. pnas.org The structural arrangement within the crystal, such as the packing of molecules, directly influences the energy required to transition into the nematic phase. researchgate.netpnas.org

Studies of Magnetic Character and Orientation

Differential Scanning Calorimetry (DSC) and Temperature-Modulated DSC (TMDSC)

DSC and its advanced variant, TMDSC, are powerful thermal analysis techniques used to measure the heat flow associated with phase transitions in this compound. These methods provide precise values for transition temperatures and enthalpies (heats of transition).

This compound is frequently used as a standard for assessing the performance of DSC instruments due to its distinct and well-characterized phase transitions. thermalsupport.com It exhibits two primary endothermic transitions upon heating: a solid-to-nematic (crystal to liquid crystal) transition and a nematic-to-isotropic (liquid crystal to isotropic liquid) transition. thermalsupport.comakjournals.comresearchgate.net

The first transition from the crystalline solid to the nematic liquid crystal phase occurs at approximately 117-120°C and is associated with a large heat of transition. thermalsupport.comakjournals.com The second transition, from the nematic phase to the clear isotropic liquid, happens at around 134-137°C and has a much smaller heat effect. thermalsupport.comakjournals.com The significant difference in the enthalpy of these two closely occurring transitions makes this compound an excellent material for testing the resolution and sensitivity of DSC instruments. thermalsupport.comakjournals.com

The following table summarizes the heat of transition values reported in various studies.

| Transition | Temperature Range (°C) | Heat of Transition (ΔH) | Technique | Source(s) |

| Solid → Nematic | ~117 - 120 | ~120 J/g | DSC | akjournals.com, researchgate.net |

| Nematic → Isotropic | ~134 - 137 | ~2 J/g | DSC | akjournals.com, researchgate.net |

| Nematic → Isotropic | Not specified | 2.52 J/g | Traditional DSC | osti.gov |

| Nematic → Isotropic | Not specified | 2.56 J/g | TMDSC (time domain) | osti.gov |

Note: The exact transition temperatures can vary slightly depending on factors like sample purity and heating rate.

Temperature-Modulated DSC (TMDSC) offers enhanced capabilities for analyzing complex transitions. osti.gov In quasi-isothermal TMDSC experiments, the sample is held at a constant average temperature while a small, sinusoidal temperature modulation is applied. This allows for the separation of reversing and non-reversing heat flow signals.

Studies using quasi-isothermal TMDSC on this compound have confirmed that its isotropization (nematic-to-isotropic) transition is reversible. osti.gov This technique has been used to analyze the breadth of the transition and to obtain quantitative heat of transition data from the time-domain heat flow signal. osti.gov The heat of isotropization for this compound determined by this method was 2.56 J/g, which shows excellent agreement with the value of 2.52 J/g obtained from traditional DSC. osti.gov The use of quasi-isothermal TMDSC is particularly valuable for accurately measuring reversible thermodynamic changes. When used to study polymer-dispersed liquid crystals (PDLCs) containing this compound, the technique helps distinguish between non-reversing melting events and reversing clearing events.

Heat of Transition Measurements

Ultrasonic Studies of Phase Transitions